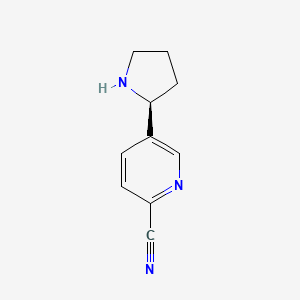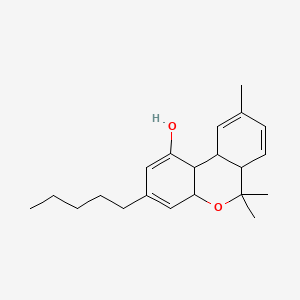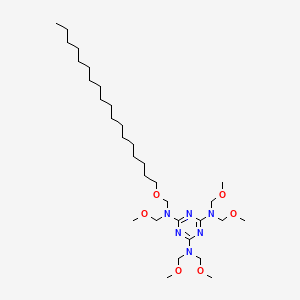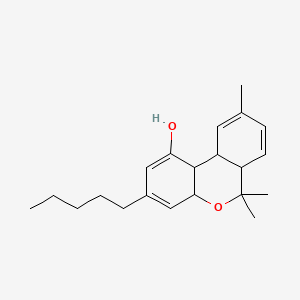
7-Amino-2(3H)-benzothiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2(3H)-benzothiazolone is a heterocyclic compound that features a benzothiazolone core with an amino group at the 7th position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2(3H)-benzothiazolone typically involves the cyclization of o-aminothiophenol with carbonyl compounds. One common method includes the reaction of o-aminothiophenol with urea under acidic conditions to form the benzothiazolone ring. Another approach involves the use of thiourea and chloroacetic acid, followed by cyclization to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzothiazolone derivatives.
Reduction: Aminobenzothiazolone derivatives.
Substitution: Halogenated benzothiazolone derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Amino-2(3H)-benzothiazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]pyrimidine: Known for its antifungal and antioxidant activities.
Pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine: Exhibits significant biological activities, including anticancer properties.
Coumarin Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness: 7-Amino-2(3H)-benzothiazolone stands out due to its unique benzothiazolone core structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
7-amino-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI-Schlüssel |
KIYIRYVCBDHHKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


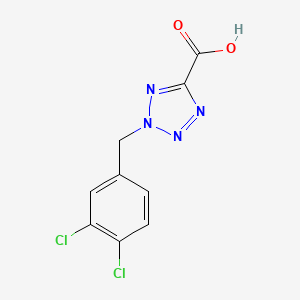
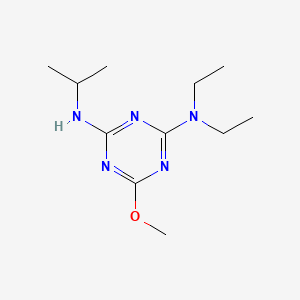
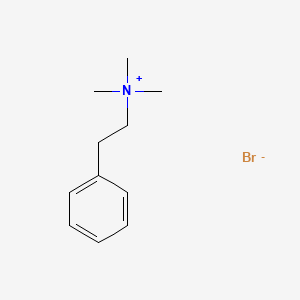
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)

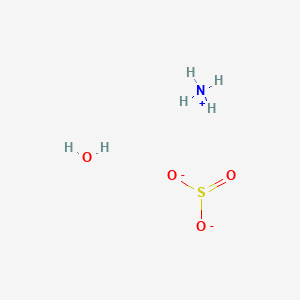
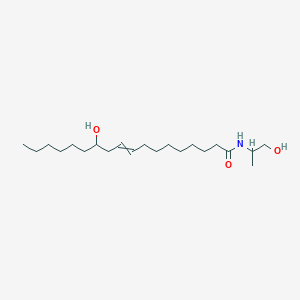
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
